3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane 1,1-dioxide
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Overview
Description
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide is a synthetic organic compound with the molecular formula C9H17NO3S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a but-3-en-1-yloxy group attached to an ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.
Introduction of the But-3-en-1-yloxy Group: This step involves the reaction of the thietane intermediate with a but-3-en-1-yloxy reagent under appropriate conditions.
Attachment of the Ethylamino Group:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or but-3-en-1-yloxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide: Characterized by the presence of a thietane ring and a but-3-en-1-yloxy group.
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-sulfide: Similar structure but with a sulfide group instead of a sulfone.
3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-sulfoxide: Contains a sulfoxide group instead of a sulfone.
Uniqueness
The uniqueness of 3-((2-(But-3-en-1-yloxy)ethyl)amino)thietane1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thietane ring and the but-3-en-1-yloxy group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C9H17NO3S |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-(2-but-3-enoxyethyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-5-13-6-4-10-9-7-14(11,12)8-9/h2,9-10H,1,3-8H2 |
InChI Key |
RUEKOGJUEKQRMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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